molecular formula C7H9NO2 B1356025 (E)-Ethyl 3-cyano-2-methylacrylate CAS No. 124779-00-6

(E)-Ethyl 3-cyano-2-methylacrylate

Cat. No.: B1356025
CAS No.: 124779-00-6
M. Wt: 139.15 g/mol
InChI Key: YXZOQLJDKUWLSU-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Ethyl 3-cyano-2-methylacrylate is an organic compound belonging to the family of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and rapid polymerization in the presence of moisture . This compound is characterized by its ethyl ester group, cyano group, and a methyl-substituted acrylate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-cyano-2-methylacrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and acetone in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. These processes often utilize heterogeneous catalysts to facilitate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-cyano-2-methylacrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products:

Scientific Research Applications

(E)-Ethyl 3-cyano-2-methylacrylate has diverse applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: The compound’s derivatives are explored for their potential as bioadhesives and tissue sealants.

    Medicine: Research is ongoing into its use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of high-performance adhesives and coatings

Mechanism of Action

The primary mechanism of action for (E)-Ethyl 3-cyano-2-methylacrylate involves its rapid polymerization upon exposure to moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge on the carbonyl carbon, which facilitates nucleophilic attack by water molecules. This leads to the formation of long polymer chains, providing strong adhesive properties .

Comparison with Similar Compounds

  • Methyl 2-cyanoacrylate (MCA)
  • Ethyl 2-cyanoacrylate (ECA)
  • n-Butyl cyanoacrylate (n-BCA)
  • Octyl cyanoacrylate

Comparison: (E)-Ethyl 3-cyano-2-methylacrylate is unique due to its specific ester and methyl-substituted acrylate structure, which imparts distinct adhesive properties and reactivity. Compared to other cyanoacrylates, it offers a balance between rapid polymerization and strong bonding, making it suitable for specialized applications in both medical and industrial fields .

Properties

IUPAC Name

ethyl (E)-3-cyano-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-10-7(9)6(2)4-5-8/h4H,3H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZOQLJDKUWLSU-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C#N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.